1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group, a tolyl group, and a thiophenyl group attached to a urea backbone
Scientific Research Applications
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with thiophene-2-carbonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary and secondary amines.
- Substitution products include various substituted thiophenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(phenyl)urea
- 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(furan-2-yl)urea
- 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(pyridin-2-yl)urea
Comparison: Compared to these similar compounds, 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-3-4-7-12(11)13(19-2)10-16-15(18)17-14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQCVHDBJQKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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